Ácido 3-bromo-4,5-dietoxi benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

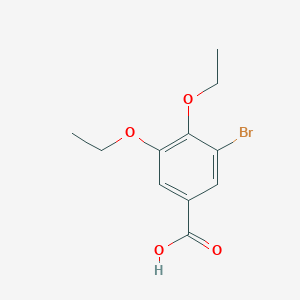

3-Bromo-4,5-diethoxybenzoic acid is an organic compound with the molecular formula C11H13BrO4 and a molecular weight of 289.13 g/mol . It is a derivative of benzoic acid, featuring bromine and ethoxy groups attached to the benzene ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Pharmaceutical Development

3-Bromo-4,5-diethoxybenzoic acid serves as an intermediate in the synthesis of pharmaceutical compounds. It is particularly useful in developing anti-inflammatory and analgesic drugs due to its structural properties that enhance biological activity.

2. Organic Synthesis

The compound is employed as a building block for creating more complex organic molecules. Its unique functional groups allow for various substitution reactions, making it valuable in synthetic organic chemistry.

3. Biological Research

Research indicates that this compound can inhibit key enzymes involved in metabolic processes:

- Acetylcholinesterase (AChE) : Moderate inhibition activity suggests potential applications in treating neurological disorders.

- Butyrylcholinesterase (BChE) : Higher inhibition activity compared to AChE indicates potential for managing conditions like Alzheimer's disease.

4. Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of 3-Bromo-4,5-diethoxybenzoic acid against various bacterial strains:

- Effective against Escherichia coli at concentrations around 6.50 mg/mL.

- Potential for developing antibacterial agents due to its ability to disrupt bacterial growth.

5. Antioxidant Properties

Antioxidant assays indicate significant free radical scavenging ability, contributing to protective effects against oxidative stress-related diseases.

Enzyme Activity Assessment

A study evaluated the effects of 3-Bromo-4,5-diethoxybenzoic acid on various enzymes, reporting IC50 values that highlight its potency as an inhibitor. The results support its dual role as both an enzyme inhibitor and a potential therapeutic agent in metabolic disorders.

Antimicrobial Testing

In vitro tests demonstrated the compound's efficacy against pathogenic bacteria, supporting its use in pharmaceutical formulations aimed at treating infections. Comparative analysis with similar compounds revealed distinct differences in biological activity due to variations in substituents on the aromatic ring.

Mecanismo De Acción

Target of Action

Benzoic acid derivatives are often involved in a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Mode of Action

Without specific studies, it’s hard to determine the exact mode of action of “3-Bromo-4,5-diethoxybenzoic acid”. Benzoic acid derivatives often work by interacting with enzymes or receptors in the body, altering their function .

Biochemical Pathways

Benzoic acid derivatives can participate in a variety of biochemical reactions, depending on their specific functional groups .

Result of Action

Without specific studies, it’s hard to determine the exact molecular and cellular effects of “3-Bromo-4,5-diethoxybenzoic acid”. Benzoic acid derivatives can have a variety of effects, depending on their specific functional groups and the cells or tissues they interact with .

Análisis Bioquímico

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Molecular Mechanism

It is known that benzoic acid derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5-diethoxybenzoic acid typically involves the bromination of 4,5-diethoxybenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

While specific industrial production methods for 3-Bromo-4,5-diethoxybenzoic acid are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-4,5-diethoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.

Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the ethoxy groups.

Reduction Reactions: Products include the hydrogenated form of the original compound.

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-4,5-dimethoxybenzoic acid: Similar structure but with methoxy groups instead of ethoxy groups.

4-Bromo-3,5-dimethoxybenzoic acid: Bromine and methoxy groups are positioned differently on the benzene ring

Uniqueness

3-Bromo-4,5-diethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups instead of methoxy groups can influence its reactivity and interactions with biological targets, making it valuable for specific research applications .

Actividad Biológica

3-Bromo-4,5-diethoxybenzoic acid (C11H13BrO4) is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H13BrO4

- Molecular Weight : 289.13 g/mol

- Melting Point : Not specified in available literature

- Boiling Point : Not specified in available literature

The compound features a bromine atom and two ethoxy groups attached to a benzoic acid structure, which influences its reactivity and biological interactions.

3-Bromo-4,5-diethoxybenzoic acid exhibits biological activity primarily through enzyme inhibition. The bromine atom and the carboxylic acid group are critical for its interaction with various molecular targets. It can form covalent bonds with active site residues of enzymes, effectively blocking their catalytic functions. This mechanism is significant in studies related to metabolic pathways and therapeutic applications.

Enzyme Inhibition

Research indicates that 3-Bromo-4,5-diethoxybenzoic acid can inhibit key enzymes involved in metabolic processes. For instance:

- Acetylcholinesterase (AChE) : AChE inhibition is crucial for treating neurological disorders. The compound demonstrated moderate inhibition activity.

- Butyrylcholinesterase (BChE) : Higher inhibition activity was observed compared to AChE, suggesting potential applications in managing conditions like Alzheimer's disease.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Studies indicate:

- Effective against Escherichia coli at concentrations around 6.50 mg/mL.

- Potential applications in developing antibacterial agents due to its ability to disrupt bacterial growth.

Antioxidant Properties

Antioxidant assays have suggested that 3-Bromo-4,5-diethoxybenzoic acid possesses significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of 3-Bromo-4,5-diethoxybenzoic acid:

-

Enzyme Activity Assessment :

- A recent study evaluated the compound's effects on various enzymes, reporting IC50 values that indicate its potency as an inhibitor.

- The results highlighted its dual role as both an enzyme inhibitor and a potential therapeutic agent in metabolic disorders.

-

Antimicrobial Testing :

- In vitro tests demonstrated the compound's efficacy against pathogenic bacteria, supporting its potential use in pharmaceutical formulations aimed at treating infections.

-

Comparative Studies :

- Comparative analysis with similar compounds (e.g., 3-Bromo-4,5-dimethoxybenzoic acid) revealed distinct differences in biological activity due to variations in substituents and their positions on the aromatic ring.

Summary Table of Biological Activities

| Activity Type | Target Enzyme/Bacteria | IC50 Value (µg/mL) | Notes |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | Moderate | Potential for neurological applications |

| Butyrylcholinesterase | High | More potent than AChE | |

| Antimicrobial | Escherichia coli | 6.50 mg/mL | Effective against pathogenic bacteria |

| Antioxidant | Free radical scavenging | Significant | Protective against oxidative stress |

Propiedades

IUPAC Name |

3-bromo-4,5-diethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNPMOZAIFPDHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.